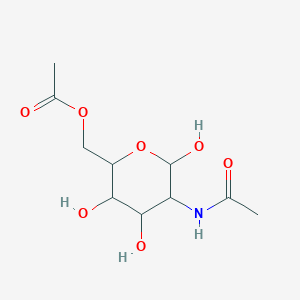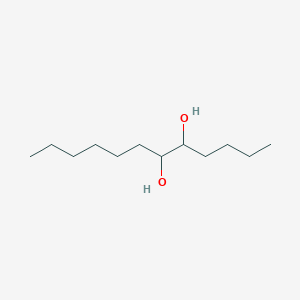![molecular formula C15H22O4 B12323588 1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12323588.png)
1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fuegin is an organic compound with the chemical formula C15H22O4. It is a colorless liquid with a special fragrance and is soluble in water and common organic solvents. Fuegin is often used as a solvent and intermediate in chemical laboratories. It can be used as a medium for dissolving, reacting, and purifying organic compounds. Additionally, Fuegin is utilized in the preparation of synthetic fragrances and pharmaceuticals .
Preparation Methods
Fuegin can be synthesized through the esterification reaction of acetaldehyde and acetic acid. In this process, acetaldehyde reacts with acetic acid in the presence of a catalyst to produce Fuegin and water . This method is commonly used in laboratories due to its simplicity and efficiency. Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Fuegin undergoes various types of chemical reactions, including:
Oxidation: Fuegin can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of Fuegin can lead to the formation of alcohols or other reduced derivatives.
Substitution: Fuegin can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fuegin has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and intermediate in organic synthesis, facilitating various chemical reactions and purifications.
Biology: Employed in biochemical assays and experiments due to its solubility and reactivity.
Medicine: Utilized in the synthesis of pharmaceuticals and as a reference standard in analytical methods.
Industry: Applied in the production of synthetic fragrances, polymers, and other industrial chemicals
Mechanism of Action
The mechanism by which Fuegin exerts its effects involves its interaction with molecular targets and pathways. Fuegin can act as a solvent, facilitating the dissolution and reaction of other compounds. It can also participate in chemical reactions, forming intermediates and products that influence various biochemical and industrial processes. The specific molecular targets and pathways depend on the context in which Fuegin is used .
Comparison with Similar Compounds
Fuegin can be compared with other similar compounds, such as:
Polygonal acid: Similar in structure but differs in functional groups and reactivity.
Isopolygonal acid: An isomer of polygonal acid with distinct chemical properties.
Epifuegin: An isomer of Fuegin with different stereochemistry and biological activity.
Drimanial: A related compound with unique structural features and applications.
Fuegin’s uniqueness lies in its specific chemical structure, solubility, and reactivity, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-14(2)5-4-6-15(3)9(14)7-8(16)10-11(15)13(18)19-12(10)17/h8-9,13,16,18H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDNVMGPKVVVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(C3=C2C(OC3=O)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate](/img/structure/B12323534.png)
![1H,5H-Bis[1,2,5]oxadiazolo[3,4-b](/img/structure/B12323536.png)
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione](/img/structure/B12323540.png)
![[(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecanyl] acetate](/img/structure/B12323541.png)
![8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione](/img/structure/B12323548.png)

![[6-(4-methoxyphenoxy)-2,2-dimethyl-7-(4-methylbenzoyloxy)-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate](/img/structure/B12323567.png)


![(4,5,9,9,13,19,20-Heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl) acetate](/img/structure/B12323587.png)

![[2-(17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12323604.png)
